5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Brand Name: Vulcanchem
CAS No.: 1223817-13-7
VCID: VC5157444
InChI: InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2
SMILES: C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Molecular Formula: C23H16ClN3OS2
Molecular Weight: 449.97

5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

CAS No.: 1223817-13-7

Cat. No.: VC5157444

Molecular Formula: C23H16ClN3OS2

Molecular Weight: 449.97

* For research use only. Not for human or veterinary use.

5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one - 1223817-13-7

Specification

CAS No. 1223817-13-7
Molecular Formula C23H16ClN3OS2
Molecular Weight 449.97
IUPAC Name 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Standard InChI InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Standard InChI Key MRPAYJNAENVJNS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl

Introduction

5-Benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound classified as a tricyclic heterocyclic compound. It features a unique arrangement of sulfur and nitrogen atoms within its structure, contributing to its potential biological activity. This compound has been explored for its inhibitory effects on specific biological targets, making it of interest in medicinal chemistry and pharmacology.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis.

Synthesis Steps:

  • Starting Materials: Readily available organic precursors.

  • Reaction Conditions: Temperature, solvent, and reaction time need optimization.

  • Yield and Purity: Critical factors in determining the success of the synthesis.

Biological Activity and Potential Applications

Research indicates that this compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways or signaling cascades related to various diseases. The precise mechanism remains an area of active investigation. It has potential applications in medicinal chemistry and pharmacology due to its unique structure and potential biological activities.

Potential Applications:

  • Medicinal Chemistry: Inhibitory effects on biological targets.

  • Pharmacology: Potential therapeutic applications.

  • Research Areas: Further studies needed to explore its efficacy and safety.

Similar Compounds:

  • Triazole Derivatives: Known for anti-inflammatory activities .

  • Benzothiophenes: Exhibiting various biological activities .

Future Directions:

  • In-Depth Biological Studies: Needed to elucidate its mechanism of action.

  • Derivative Synthesis: To enhance efficacy and reduce side effects.

Data Table: Key Features of 5-Benzyl-4-[(3-Chlorophenyl)methylsulfanyl]-8-Thia-3,5,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-Pentaen-6-One

FeatureDescription
Chemical ClassificationTricyclic heterocyclic compound
Molecular WeightApproximately 353.88 g/mol
SynthesisMulti-step organic reactions
Biological ActivityPotential inhibitory effects on enzymes
Potential ApplicationsMedicinal chemistry and pharmacology

This table highlights the key features and potential applications of the compound, emphasizing its importance in medicinal chemistry research.

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